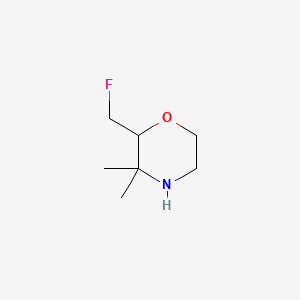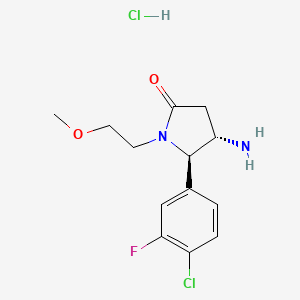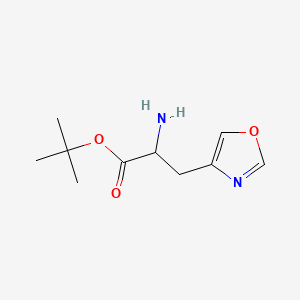![molecular formula C6H11ClN4O B6608538 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride CAS No. 2839138-38-2](/img/structure/B6608538.png)
1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride typically involves the reaction of 1-(2-aminoethyl)-1H-1,2,3-triazole with ethanone in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and biological activity.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction could produce reduced aminoethyl compounds.
Applications De Recherche Scientifique
1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride involves its interaction with specific molecular targets. The triazole ring and aminoethyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(2-Aminoethyl)maleimide hydrochloride
- Aminoethylethanolamine
- 1-(2-Aminoethyl)piperazine
Comparison: Compared to these similar compounds, 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride is unique due to its triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
1-[1-(2-aminoethyl)triazol-4-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-5(11)6-4-10(3-2-7)9-8-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLWKXNWEZPELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid](/img/structure/B6608461.png)

![ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)

![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate](/img/structure/B6608528.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride](/img/structure/B6608529.png)



![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
